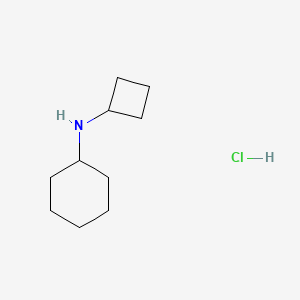![molecular formula C11H18O3 B13513367 {4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl}methylacetate](/img/structure/B13513367.png)
{4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl}methylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-methyl-2-oxabicyclo[222]octan-1-yl}methyl acetate is an organic compound with a unique bicyclic structure This compound is characterized by its oxabicyclo[222]octane core, which is a common motif in various natural products and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-methyl-2-oxabicyclo[2.2.2]octan-1-yl}methyl acetate typically involves a multi-step process. One common method is the Diels-Alder reaction, where a furan derivative reacts with an olefinic or acetylenic compound to form the oxabicyclo[2.2.2]octane core . This intermediate can then be functionalized to introduce the methyl and acetate groups under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of metal-free, enantioselective synthesis methods to ensure high yields and purity. These methods often employ organic bases and mild reaction conditions to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
{4-methyl-2-oxabicyclo[2.2.2]octan-1-yl}methyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetate group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
{4-methyl-2-oxabicyclo[2.2.2]octan-1-yl}methyl acetate has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {4-methyl-2-oxabicyclo[2.2.2]octan-1-yl}methyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but contains a nitrogen atom, making it useful in drug discovery.
7-Oxabicyclo[2.2.1]heptane: Another related compound with a different ring structure, often synthesized via the Diels-Alder reaction.
Uniqueness
{4-methyl-2-oxabicyclo[2.2.2]octan-1-yl}methyl acetate stands out due to its specific functional groups and reactivity. Its unique structure allows for diverse chemical modifications, making it a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C11H18O3 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
(4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)methyl acetate |
InChI |
InChI=1S/C11H18O3/c1-9(12)13-8-11-5-3-10(2,4-6-11)7-14-11/h3-8H2,1-2H3 |
InChI Key |
DXWJQJBAEGZSMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC12CCC(CC1)(CO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butylN-[(1r,3r)-3-(benzylsulfamoyl)cyclobutyl]carbamate](/img/structure/B13513285.png)
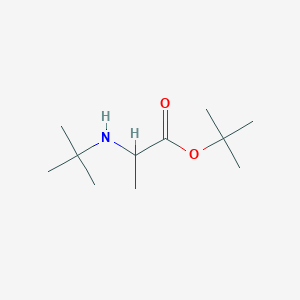
![3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutane-1-carbaldehyde](/img/structure/B13513296.png)
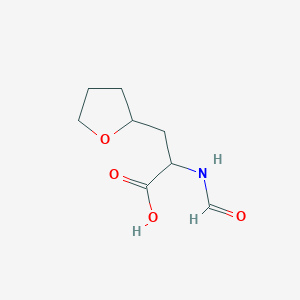
![3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]butan-2-one](/img/structure/B13513314.png)
![Anti-3-methyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride](/img/structure/B13513320.png)
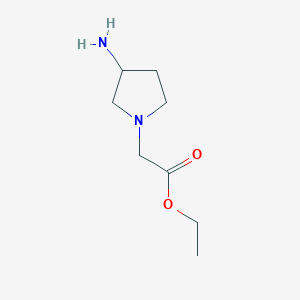
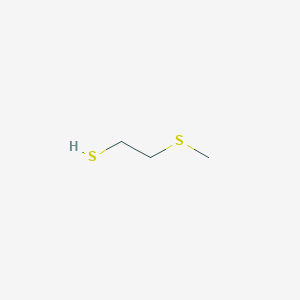
![2-[3-(1,1-Difluoroethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13513341.png)

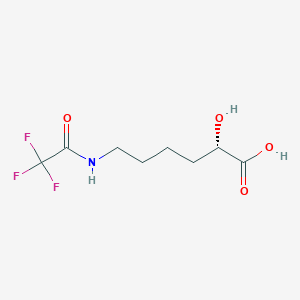

![2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13513370.png)
